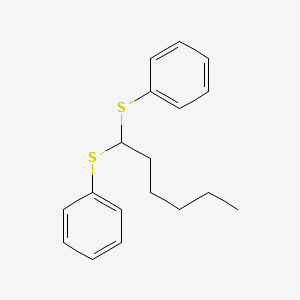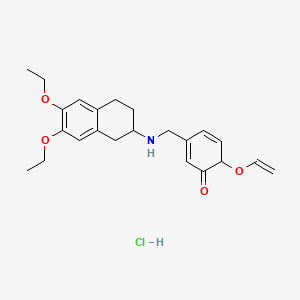
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a bromophenyl group, a diethoxyethyl group, and a thiourea moiety, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2,2-diethoxyethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted thioureas depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials, such as polymers or coatings.
作用機序
The mechanism of action of 1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl and thiourea groups could play a role in binding to these targets, while the diethoxyethyl group might influence the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
1-Phenyl-3-(2,2-diethoxyethyl)-2-thiourea: Lacks the bromine atom, which might affect its reactivity and biological activity.
1-(m-Chlorophenyl)-3-(2,2-diethoxyethyl)-2-thiourea: Contains a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
1-(m-Bromophenyl)-3-(2,2-dimethoxyethyl)-2-thiourea: Has methoxy groups instead of ethoxy groups, which could influence its solubility and reactivity.
Uniqueness
1-(m-Bromophenyl)-3-(2,2-diethoxyethyl)-2-thiourea is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions, and the diethoxyethyl group, which can affect the compound’s physical properties. These features make it a versatile compound for research and industrial applications.
特性
CAS番号 |
73953-63-6 |
|---|---|
分子式 |
C13H19BrN2O2S |
分子量 |
347.27 g/mol |
IUPAC名 |
1-(3-bromophenyl)-3-(2,2-diethoxyethyl)thiourea |
InChI |
InChI=1S/C13H19BrN2O2S/c1-3-17-12(18-4-2)9-15-13(19)16-11-7-5-6-10(14)8-11/h5-8,12H,3-4,9H2,1-2H3,(H2,15,16,19) |
InChIキー |
MXRIEKOPJRWYRS-UHFFFAOYSA-N |
正規SMILES |
CCOC(CNC(=S)NC1=CC(=CC=C1)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


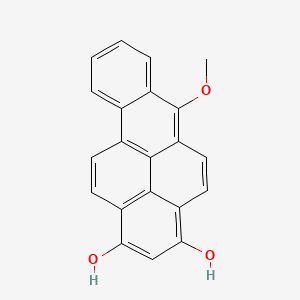
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)
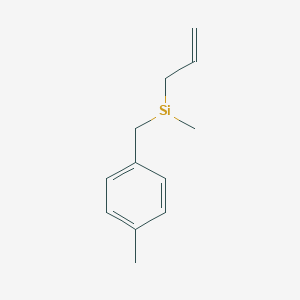
![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
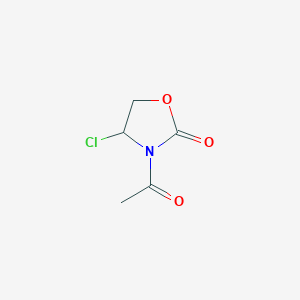
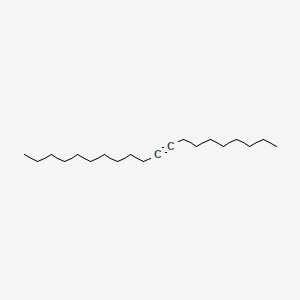
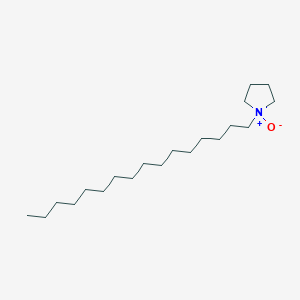

![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
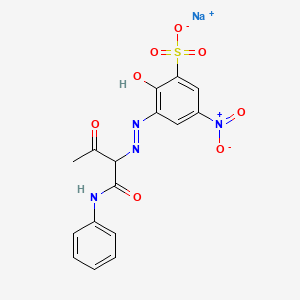
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)
